O-Arachidonoyl glycidol

Monoacylglycerol lipase Endocannabinoid pharmacology Cytosolic enzyme inhibition

O-Arachidonoyl glycidol (CAS 439146-24-4; oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate) is a synthetic 2-arachidonoylglycerol (2-AG) analog that inhibits both monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). It emerged as the most potent compound from the first systematic structure-activity relationship (SAR) study of 2-AG hydrolysis inhibitors.

Molecular Formula C23H36O3
Molecular Weight 360.5 g/mol
Cat. No. B8074962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Arachidonoyl glycidol
Molecular FormulaC23H36O3
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1
InChIInChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6+,10-9+,13-12+,16-15+
InChIKeyACYNJBAUKQMZDF-CGRWFSSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

O-Arachidonoyl Glycidol – Procure the First Systematically Optimized 2-AG Analog with Verified Dual MAGL/FAAH Inhibitory Potency


O-Arachidonoyl glycidol (CAS 439146-24-4; oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate) is a synthetic 2-arachidonoylglycerol (2-AG) analog that inhibits both monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). It emerged as the most potent compound from the first systematic structure-activity relationship (SAR) study of 2-AG hydrolysis inhibitors [1].

Why O-Arachidonoyl Glycidol Cannot Be Replaced by Unvalidated 2-AG Analogs Without Quantitative Evidence


The inhibitory potency of 2-AG analogs against MAGL and FAAH is exquisitely sensitive to the heterocyclic ester moiety. Replacing the oxirane ring with a tetrahydropyran group reduces FAAH potency by over 4-fold and weakens membrane MAGL inhibition, as demonstrated in the foundational SAR study [1]. Generic substitution without quantitative validation therefore risks confounding pharmacological outcomes.

Quantitative Differentiation Evidence for O-Arachidonoyl Glycidol Over Closest Analogs and Alternatives


Cytosolic MAGL Inhibition: 1.24-Fold Greater Potency Than Tetrahydropyranyl Analog (Compound 5)

In rat cerebellum cytosolic fractions, O-arachidonoyl glycidol inhibited 2-oleoylglycerol (2-OG) hydrolysis with an IC50 of 4.5 µM, whereas the tetrahydropyran-2-ylmethyl analog (compound 5) showed an IC50 of 5.6 µM [1].

Monoacylglycerol lipase Endocannabinoid pharmacology Cytosolic enzyme inhibition

Membrane-Bound MAGL Inhibition: 1.37-Fold Greater Potency in Physiologically Relevant Membrane Fractions

In rat cerebellum membrane fractions, O-arachidonoyl glycidol blocked 2-OG hydrolysis with an IC50 of 19 µM, compared to an IC50 of 26 µM for the tetrahydropyranyl analog (compound 5) [1].

Membrane-associated enzymes Monoacylglycerol lipase Subcellular pharmacology

FAAH Inhibition: 4.25-Fold Potency Advantage Over Nearest Structural Analog

O-Arachidonoyl glycidol inhibited anandamide (AEA) hydrolysis by FAAH with an IC50 of 12 µM, while the tetrahydropyranyl analog (compound 5) required an IC50 of 51 µM, representing a 4.25-fold potency deficit [1].

Fatty acid amide hydrolase Anandamide hydrolysis Dual enzyme inhibition

Balanced Dual MAGL/FAAH Inhibition Versus Highly Selective MAGL Inhibitor JZL184

O-Arachidonoyl glycidol exhibits a cytosolic MAGL IC50 of 4.5 µM and a FAAH IC50 of 12 µM, yielding a MAGL/FAAH IC50 ratio of ~2.7 [1]. In contrast, the widely used inhibitor JZL184 achieves MAGL IC50 6–8 nM but FAAH IC50 4 µM, a ratio >300 favoring MAGL [2]. The near-equivalent dual inhibition of O-arachidonoyl glycidol enables simultaneous elevation of both central endocannabinoids, 2-AG and anandamide.

Endocannabinoid tone 2-AG and anandamide interplay Dual vs. selective inhibition

Supply Quality: Batch-to-Batch Consistency Assured by ≥98% Purity Certification

Commercially sourced O-arachidonoyl glycidol is certified with purity ≥98%, as documented by Cayman Chemical and other authorized distributors . This purity level exceeds the typical research-grade threshold of ≥95% and supports reproducible dose-response relationships.

Compound quality control Reproducible pharmacology Procurement specification

Procurement-Relevant Application Scenarios for O-Arachidonoyl Glycidol


Concurrent Modulation of 2-AG and Anandamide Signaling in Neuropharmacology

O-Arachidonoyl glycidol's balanced dual MAGL/FAAH inhibition (IC50 4.5 µM and 12 µM, respectively) makes it the tool of choice for simultaneously elevating endogenous 2-AG and anandamide levels in studies of synaptic plasticity, neuroinflammation, and pain processing [1].

Subcellular-Resolved MAGL Activity Profiling in Drug Discovery

The distinct potency separation between cytosolic (IC50 4.5 µM) and membrane (IC50 19 µM) MAGL fractions allows researchers to dissect compartment-specific MAGL contributions, enabling target validation strategies that selective inhibitors cannot resolve [1].

Detection and Quantification of Malaria Parasite-Specific Metabolites

O-Arachidonoyl glycidol has been identified by metabolomic analysis as one of four malaria parasite-specific low-molecular-weight metabolites, making it a candidate biomarker for non-invasive, field-deployable biosensor development for malaria diagnosis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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